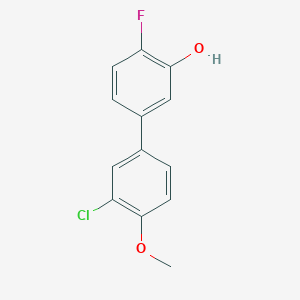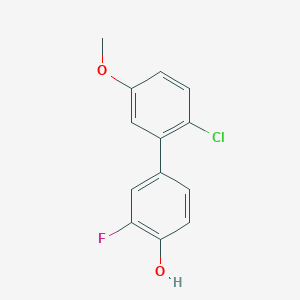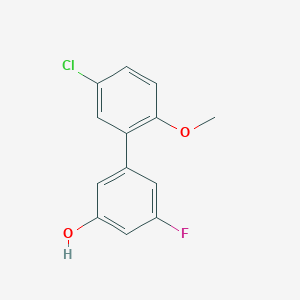
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% (5-CMFP95) is a synthetic compound that is gaining increasing attention in the scientific community due to its potential applications in various scientific fields. 5-CMFP95 is a type of phenol, a class of organic compounds characterized by the presence of a hydroxyl group attached to a benzene ring. 5-CMFP95 has a unique structure that allows it to interact with various molecules and undergo various chemical reactions.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been studied in various scientific research applications, including its use as a fluorescent probe for sensing proteins and other biomolecules. 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has also been used in the synthesis of various pharmaceuticals and other compounds, and as a catalyst in organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been studied for its potential applications in the fields of material science and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is known that 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can interact with various molecules and undergo various chemical reactions. For example, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can form complexes with metal ions, which can then be used as catalysts for a variety of organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be used to form fluorescent probes for the detection of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% have not been studied in detail. However, it is known that 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can interact with various molecules and undergo various chemical reactions, which could potentially have an effect on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments include its ability to form complexes with metal ions, which can then be used as catalysts for a variety of organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be used to form fluorescent probes for the detection of proteins and other biomolecules. The main limitation of using 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, which could lead to unexpected results.
Zukünftige Richtungen
Future research on 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% could focus on furthering our understanding of its mechanism of action, as well as its potential applications in various scientific fields. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%, as well as its potential toxicity. Additionally, further research could be conducted on the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% and other related compounds, as well as the development of new uses for 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%. Finally, further research could be conducted to explore the potential of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% as a therapeutic agent.
Synthesemethoden
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be synthesized through a two-step process. In the first step, 4-methoxyphenol is reacted with 3-chloro-2-fluorobenzoyl chloride in the presence of an amine base, such as triethylamine, to form 5-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide. This intermediate compound is then reacted with sodium hydroxide to form 5-(3-chloro-4-methoxyphenyl)-2-fluorophenol.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-10(13)14)9-2-4-11(15)12(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTBIQXBGJOWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684413 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-86-2 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)







